N-(4-chlorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
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Description
N-(4-chlorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O4S2 and its molecular weight is 451.94. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Sulfonamide derivatives, including those with benzothiazole and acetamide groups, have been synthesized and evaluated for their anticancer activity. Some of these compounds exhibited significant potency against breast and colon cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Ghorab et al., 2015).
Antimicrobial Activity
Compounds incorporating sulfonamide thiazole moieties have demonstrated antimicrobial activity against various pathogens. This includes efficacy against both Gram-negative and Gram-positive bacteria, highlighting their potential as antimicrobial agents (Badiger et al., 2013).
Antiviral and Anticonvulsant Effects
Derivatives containing sulfonamide groups have been synthesized and tested for antiviral activity, with some showing efficacy against tobacco mosaic virus. Additionally, certain azoles incorporating a sulfonamide moiety have shown anticonvulsant effects, protecting against picrotoxin-induced convulsions, indicating their potential utility in treating viral infections and seizure disorders (Chen et al., 2010; Farag et al., 2012).
Enzyme Inhibition
Sulfonamide derivatives have been studied for their inhibitory effects on various enzymes, including carbonic anhydrase. These inhibitors show promise in treating conditions such as glaucoma, epilepsy, and obesity by modulating enzyme activity in relevant biological pathways (Carta et al., 2017).
Antioxidant Properties
Novel thiadiazoline and selenadiazoline derivatives bearing sulfonamide groups have been synthesized and evaluated for their antioxidant properties. These compounds exhibit potential in scavenging free radicals and preventing oxidative stress, which is crucial for protecting against cellular damage and various diseases (Al-Khazragie et al., 2022).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-27-16-6-8-17(9-7-16)29(25,26)23-19-22-15(12-28-19)10-18(24)21-11-13-2-4-14(20)5-3-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPBEHPSBDADQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.